1-Iodoethyl Isopropyl-d7 Carbonate

LC-MS/MS quantitation isotope dilution mass spectrometry pharmacokinetic bioanalysis

Researchers developing LC-MS/MS methods for cephalosporin quantitation face matrix-effect errors >15% with unlabeled internal standards. 1-Iodoethyl Isopropyl-d7 Carbonate addresses this: +7 Da mass shift ensures baseline MS resolution from analyte while maintaining co-elution; 98% GC purity minimizes extraneous impurity introduction; retains high esterification reactivity (90-95% yield) vs. chloro/bromo analogs (51-70%). Ideal for synthesizing Cefpodoxime Proxetil-d7 or Cefotaxime Proxetil-d7 internal standards for FDA-compliant bioequivalence studies.

Molecular Formula C6H11IO3
Molecular Weight 265.10 g/mol
Cat. No. B12421668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodoethyl Isopropyl-d7 Carbonate
Molecular FormulaC6H11IO3
Molecular Weight265.10 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OC(C)I
InChIInChI=1S/C6H11IO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3/i1D3,2D3,4D
InChIKeyXZVBIIRIWFZJOE-UAVYNJCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodoethyl Isopropyl-d7 Carbonate: Deuterated Building Block


1-Iodoethyl Isopropyl-d7 Carbonate (CAS 2714420-10-5) is a stable-isotope-labeled analog of the key pharmaceutical intermediate 1-Iodoethyl Isopropyl Carbonate. The molecule carries seven deuterium atoms wholly on the isopropyl moiety, shifting its monoisotopic mass from 257.975 Da (unlabeled) to 265.019 Da [1]. This mass shift makes it an ideal internal standard for LC-MS/MS quantitation of cefpodoxime proxetil and related third-generation oral cephalosporins. It is employed as the penultimate intermediate in the synthesis of Cefpodoxime Proxetil-d7, which itself serves as a deuterated analytical reference material . The compound belongs to the organic carbonate class, featuring a 1-iodoethyl leaving group that confers high reactivity in esterification reactions.

Deuterated mass-shift tag Enables LC-MS/MS isotope dilution quantitation of cephalosporin prodrugs as an internal standard precursor
Penultimate synthon Directly yields Cefpodoxime Proxetil-d7 via published esterification route for bioanalytical research
Reactive iodoethyl group Supports efficient esterification with cephalosporin acids for deuterated reference synthesis

Irreplaceability of d7-Labeled Carbonate in Bioanalysis


Procurement decisions often treat deuterated intermediates as interchangeable with their unlabeled counterparts, yet this assumption fails in regulated bioanalytical workflows. The unlabeled 1-Iodoethyl Isopropyl Carbonate is indistinguishable by mass from the native analyte, precluding its use as an internal standard and leading to matrix-effect-driven quantification errors that can exceed 15% in electrospray ionization . Furthermore, the commonly considered halogen-exchanged analogs (1-chloroethyl or 1-bromoethyl isopropyl carbonate) exhibit significantly lower reactivity in the critical esterification step. Patent data reveal that 1-chloroethyl isopropyl carbonate routes afford yields of only 51–70% with product purity of 68.8–87.8% (GC), whereas the iodo derivative consistently delivers 90–95% yield at 98% GC purity [1]. The d7 compound inherits this reactivity while uniquely providing the mass-shift signature required for isotope dilution mass spectrometry.

Unlabeled analog lacks the mass shift required for internal standard use
The unlabeled 1-Iodoethyl Isopropyl Carbonate co-elutes with the analyte but does not provide the +7 Da mass discrimination needed for isotope dilution MS, risking matrix-effect errors in quantification.
Chloro/bromo analogs may reduce esterification yield and purity
Halogen-exchanged alternatives (chloro or bromo) show reported yields of 51–70% versus 90–95% for the iodo derivative, with lower purity that can impact deuterated product quality and cost.

Quantitative Differentiation: d7 Carbonate vs. Analogs


Mass Spectrometric Selectivity for Isotope Dilution

1-Iodoethyl Isopropyl-d7 Carbonate exhibits a monoisotopic mass shift of +7.0439 Da relative to the unlabeled 1-Iodoethyl Isopropyl Carbonate (265.01923 Da vs. 257.97529 Da) [1]. This mass difference places the d7 signal cleanly outside the natural isotopic envelope of the analyte, eliminating cross-talk at concentrations up to 1 μg/mL under unit resolution MS conditions. The mass shift enables simultaneous monitoring of the derivatized cephalosporin prodrug and its deuterated internal standard with baseline resolution (Δm/z > 7), satisfying the FDA Bioanalytical Method Validation requirement that the internal standard must not interfere with the analyte [2].

Mass shift
Class-level
Δm = +7.0 Da (d7 vs. d0)
Supports baseline MS resolution for cephalosporin prodrug internal standard
Unit resolution MS; cross-talk eliminated up to 1 μg/mL
LC-MS/MS quantitation isotope dilution mass spectrometry pharmacokinetic bioanalysis

Esterification Yield Advantage of Iodo Intermediate

The patent CN106365997A reports a preparation method for 1-iodoethyl isopropyl carbonate (the unlabeled core) that delivers a molar yield of 90–95% with a gas chromatographic purity of 98% when starting from the 1-chloroethyl precursor [1]. In contrast, prior art methods that directly attempted to synthesize the chloro-derivative achieved yields of only 51% (acetone/ether extraction), 60% (literature benchmark), and 70% (acetonitrile/TBAB/DMF), with the highest reported purity among these being just 87.8% [1]. The iodine-atom strategy therefore provides a 1.3- to 1.9-fold improvement in isolated yield and a >10 percentage-point gain in purity relative to the chloro-analog route.

Yield gain
Reported
1.3–1.9× higher yield vs. chloro routes
Supports cost-efficient large-scale synthesis of deuterated standard
GC purity 98% vs. 68.8–87.8% for prior art
cephalosporin prodrug synthesis cefpodoxime proxetil esterification efficiency

Isotopic Purity Eliminating Cross-Contribution

Commercial suppliers of 1-Iodoethyl Isopropyl-d7 Carbonate routinely specify isotopic enrichment of ≥98 atom% D, consistent with the quality benchmarks for stable-isotope-labeled internal standards used in regulated bioanalysis . At this enrichment level, the residual unlabeled (d0) contribution is ≤2%, which translates to a systematic overestimation of the analyte that is less than 2% across the calibration range—well within the ±15% (±20% at LLOQ) acceptance window defined by the FDA Guidance [1]. By contrast, a generic non-deuterated analog (100% d0) would co-contribute to the analyte channel at 100% intensity, rendering quantification impossible.

Isotopic purity
Class-level
≥98 atom% D; residual d0 ≤2%
Supports accuracy/precision review for bioanalytical method validation
Meets typical acceptance criteria for deuterated IS in PK studies
deuterium atom% enrichment stable isotope labeled internal standard HPLC-MS/MS

Exclusive d7 Synthon for Cephalosporin-d7 Prodrugs

Among commercially cataloged building blocks, 1-Iodoethyl Isopropyl-d7 Carbonate is the only deuterated 1-haloethyl isopropyl carbonate that is explicitly listed as the intermediate for the synthesis of Cefpodoxime Proxetil-d7 (C243862) . The non-deuterated analog (CAS 84089-73-6) cannot yield the d7-labeled final product without a complete re-synthesis from deuterated starting materials. This compound enables a three-step sequence to isotopically labeled cefpodoxime proxetil: (1) chloroacetylation of cefotaxime, (2) esterification with 1-Iodoethyl Isopropyl-d7 Carbonate, (3) cleavage of the chloroacetamide protecting group with thiourea, as demonstrated in the published synthesis of the unlabeled variant [1], which is directly transferable to the d7-labeled route.

Exclusive d7 synthon
Data to verify
Only pre-deuterated 1-haloethyl isopropyl carbonate for Cefpodoxime Proxetil-d7
Enables in-house synthesis of deuterated cephalosporin reference material
Supplier catalog data; verify availability for custom synthesis
deuterated antibiotic reference standard cefpodoxime proxetil-d7 stable isotope labeling

1-Iodoethyl Isopropyl-d7 Carbonate Applications


Cefpodoxime Proxetil Pharmacokinetic Bioanalysis

A contract research organization (CRO) conducting a bioequivalence study for a generic cefpodoxime proxetil formulation requires a deuterated internal standard to meet FDA acceptance criteria (≤15% accuracy/precision deviation). The d7 intermediate enables in-house synthesis of Cefpodoxime Proxetil-d7 via the published esterification route [1], providing a cost-controlled alternative to purchasing the expensive final labeled product. The +7 Da mass shift ensures complete chromatographic co-elution with the analyte while maintaining baseline MS resolution [2].

Impurity Profiling & Stability Testing for Cephalosporins

Pharmaceutical quality-control laboratories developing stability-indicating methods for cefpodoxime proxetil active pharmaceutical ingredient (API) can use 1-Iodoethyl Isopropyl-d7 Carbonate to synthesize deuterated impurity markers. The 98% GC purity of the iodo intermediate [3] minimizes introduction of extraneous impurities into the deuterated reference material, which is critical when the reference standard will be used to identify and quantify degradation products at the 0.05–0.10% threshold per ICH Q3B guidelines [4].

Cefotaxime Proxetil-d7 for Food Residue Analysis

Food safety laboratories analyzing cephalosporin residues in milk or meat matrices require matrix-matched internal standards to compensate for ion suppression effects. The d7 intermediate provides an entry point for the synthesis of Cefotaxime Proxetil-d7, which is structurally distinct from cefpodoxime and thus expands the analytical toolkit. The universal iodoethyl isopropyl carbonate scaffold ensures that the deuterium label is carried forward into the final prodrug regardless of the cephalosporin acid partner [1].

Application
Selection Property
Validation Focus
Cefpodoxime proxetil PK research
Deuterated internal standard precursor
Method selectivity and accuracy/precision endpoint review
Cephalosporin impurity profiling
High-purity deuterated synthon
Impurity marker synthesis and stability-indicating method validation
Cefotaxime proxetil residue analysis
Universal iodoethyl carbonate scaffold
Matrix-matched internal standard for food safety LC-MS
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